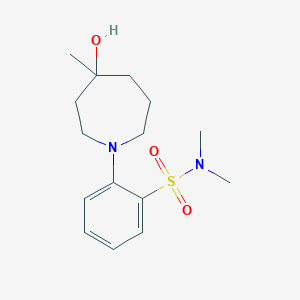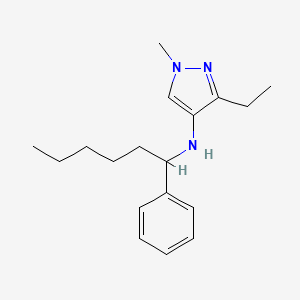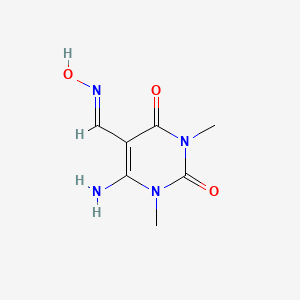![molecular formula C14H15ClF2N2O2 B6635153 2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol](/img/structure/B6635153.png)
2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as CDMEO, and it is a member of the oxazole family of compounds. CDMEO has been shown to have a variety of interesting properties, including its ability to interact with biological systems in unique ways. In
Mechanism of Action
The mechanism of action of CDMEO is complex and not fully understood. However, it is believed that the compound interacts with certain proteins and enzymes in the body, altering their function. Additionally, CDMEO has been shown to have anti-inflammatory properties, which may contribute to its overall mechanism of action.
Biochemical and Physiological Effects:
CDMEO has a variety of biochemical and physiological effects. One of the most notable is its ability to interact with certain proteins and enzymes in the body. This can lead to changes in the function of these molecules, which can have a variety of downstream effects. Additionally, CDMEO has been shown to have anti-inflammatory properties, which could make it a useful therapeutic agent for a variety of conditions.
Advantages and Limitations for Lab Experiments
CDMEO has several advantages and limitations for use in lab experiments. One of the primary advantages is its ability to interact with biological systems in unique ways. This makes it a potentially useful tool for studying the structure and function of certain molecules. However, the synthesis of CDMEO is complex and requires specialized knowledge and equipment. Additionally, the compound is relatively expensive, which can be a limitation for some researchers.
Future Directions
There are many potential future directions for research on CDMEO. One area of interest is its potential therapeutic applications. CDMEO has been shown to have anti-inflammatory properties, which could make it a useful therapeutic agent for a variety of conditions. Additionally, the compound's ability to interact with certain proteins and enzymes makes it a potentially useful tool for drug discovery. Finally, there is still much to learn about the mechanism of action of CDMEO, and further research in this area could lead to new insights into the compound's properties and potential applications.
Conclusion:
In conclusion, CDMEO is a chemical compound that has been widely studied for its potential applications in scientific research. The compound's ability to interact with biological systems in unique ways makes it a potentially useful tool for studying the structure and function of certain molecules. Additionally, CDMEO has been shown to have anti-inflammatory properties, which could make it a useful therapeutic agent for a variety of conditions. While the synthesis of CDMEO is complex and requires specialized knowledge and equipment, there are many potential future directions for research on this compound.
Synthesis Methods
The synthesis of CDMEO is a complex process that involves several steps. The starting materials for this synthesis are 3-chlorobenzaldehyde and 2-aminoethanol. These two compounds are combined in the presence of a catalyst to form the intermediate 2-(3-chlorophenyl)oxazolidin-4-one. This intermediate is then treated with a fluorinating agent to form the final product, CDMEO. The synthesis of CDMEO is a challenging process that requires specialized knowledge and equipment.
Scientific Research Applications
CDMEO has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its ability to interact with biological systems. CDMEO has been shown to have a variety of interesting properties, including its ability to bind to certain proteins and enzymes. This makes it a potentially useful tool for studying the structure and function of these molecules. Additionally, CDMEO has been shown to have anti-inflammatory properties, which could make it a useful therapeutic agent for a variety of conditions.
properties
IUPAC Name |
2-[[2-(3-chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClF2N2O2/c15-11-3-1-2-10(6-11)14-18-12(9-21-14)7-19(4-5-20)8-13(16)17/h1-3,6,9,13,20H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFJVJSHZPDDDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC(=CO2)CN(CCO)CC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(3-Chlorophenyl)-1,3-oxazol-4-yl]methyl-(2,2-difluoroethyl)amino]ethanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(Ethylamino)pyridin-4-yl]-(4-hydroxy-4-methylazepan-1-yl)methanone](/img/structure/B6635077.png)
![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B6635084.png)
![3-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]triazol-4-yl]propanoic acid](/img/structure/B6635092.png)
![N-[1-(4-chlorophenyl)butyl]-3-ethyl-1-methylpyrazol-4-amine](/img/structure/B6635098.png)

![2-[1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]triazol-4-yl]acetic acid](/img/structure/B6635115.png)

![1-[2-[(2-Thiophen-3-ylacetyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635159.png)
![1-[2-[(4-Chloro-1-ethylpyrrole-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635167.png)
![1-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635174.png)
![1-[2-[(3-Ethylthiophene-2-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635181.png)
![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)
